molecular formula C9H10O3 B1605137 Ethyl 3-(2-furyl)acrylate CAS No. 623-20-1

Ethyl 3-(2-furyl)acrylate

Cat. No. B1605137
CAS RN: 623-20-1
M. Wt: 166.17 g/mol
InChI Key: MWZBTMXISMOMAE-AATRIKPKSA-N
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Description

Ethyl 3-(2-furyl)acrylate (EFA) is an organic compound of the acrylate family . It has been studied for its various applications in scientific research. As a synthetic monomer, EFA has been used as a building block for polymers and has been studied for its potential use in biomedical applications.


Synthesis Analysis

The renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, which includes Ethyl 3-(2-furyl)acrylate, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(2-furyl)acrylate is C9H10O3 . The double bond in the molecule adopts a trans-configuration .


Chemical Reactions Analysis

The 3-(2-furyl)acrylic acids, including Ethyl 3-(2-furyl)acrylate, containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical And Chemical Properties Analysis

Ethyl 3-(2-furyl)acrylate has a molecular weight of 166.17 g/mol . The physical and chemical properties of Ethyl 3-(2-furyl)acrylate can vary depending on the conditions and the presence of other substances .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Ethyl 3-(2-furyl)acrylate has been used to synthesize a variety of derivatives. For instance, 3-(furyl)-3-(diethoxyphosphoryl)acrylates were synthesized by reacting 2- and 3-furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, leading to compounds with potential applications in organic synthesis (Pevzner, 2016).

  • Catalyzed Addition Reactions : Ethyl 3-(2-furyl)acrylate derivatives have been used in studies involving catalyzed addition reactions. For example, the addition of nitromethane to these compounds proceeded regioselectively to form specific acids, which could have implications in synthetic organic chemistry (Pevzner, 2016).

Polymer and Material Science

  • Fabrication of Composites : Ethyl 3-(2-furyl)acrylate has been used in the synthesis of 2,3-epoxypropyl 3-(2-furyl)acrylate, a precursor for preparing glass fiber reinforced composites. These composites have been characterized for their mechanical, electrical, and chemical properties, indicating potential applications in materials science and engineering (Raval, Patel, & Vyas, 2002).

  • Copolymer Synthesis : Ethyl 3-(2-furyl)acrylate has been copolymerized with various monomers, such as styrene and methyl methacrylate, to create specialized polymers. These copolymers were analyzed for their thermal and kinetic parameters, indicating potential uses in the development of new materials (Patel, Tarpada, & Raval, 2013).

Pharmaceutical and Biological Applications

  • Antimicrobial Effects : Some derivatives of Ethyl 3-(2-furyl)acrylate, such as esters and amides, have shown antimicrobial effects against various bacteria, yeasts, molds, and algae. This suggests potential applications in developing new antimicrobial agents [(Kellová et al., 2008)](https
  • Antimicrobial Effects of Esters and Amides : Esters and amides of 3-(5-nitro-2-furyl)acrylic acid, a derivative of Ethyl 3-(2-furyl)acrylate, have demonstrated antimycotic, antialgal, and antibacterial activities against a range of microorganisms including bacteria, yeasts, molds, and algae. The antimicrobial efficacy varies with the length of the alkyl chain and introduction of amino nitrogen into the furylethylene backbone (Kellová et al., 2008).

  • Synthesis of Antibacterial Compounds : Several derivatives of 3-(5-nitro-2-furyl)acrylic acid, related to Ethyl 3-(2-furyl)acrylate, have been synthesized and exhibited strong antibacterial activities, particularly against Staphylococcus aureus. This indicates the potential for developing new antibacterial agents (Hirao et al., 1971).

  • Synthesis of Antimicrobial Agents : The synthesis of new antimicrobial agents from 2-ethoxymethyl-3-(5-nitro-2-furyl) acrylamide derivatives, structurally related to Ethyl 3-(2-furyl)acrylate, revealed effective antibacterial activity against various bacteria and yeast, showcasing the versatility of these compounds in pharmaceutical applications (Ko, 1980).

Safety And Hazards

Ethyl 3-(2-furyl)acrylate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Ethyl 3-(2-furyl)acrylate research could involve its potential applications as sustainable chemical building units . It could also be used in the development of new materials and as a flavouring agent .

properties

IUPAC Name

ethyl (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZBTMXISMOMAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid; Sweet aroma
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.090-1.096
Record name (E)-Ethyl 3-(2-furyl)acrylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2080/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(2-furyl)acrylate

CAS RN

53282-12-5, 623-20-1
Record name Ethyl (2E)-3-(2-furanyl)-2-propenoate
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Record name Ethyl 3-(2-furyl)acrylate
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Record name Ethyl 3-(2-furyl)acrylate, (2E)-
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Record name Ethyl 2-furanacrylate
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Record name Ethyl 3-(2-furyl)acrylate
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Record name ETHYL FURFURACRYLATE, (E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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